3-(hexylcarbamoyl)prop-2-enoic Acid
Description
3-(Hexylcarbamoyl)prop-2-enoic acid is a synthetic organic compound characterized by a prop-2-enoic acid backbone (α,β-unsaturated carboxylic acid) substituted with a hexylcarbamoyl group at the β-position. The compound’s α,β-unsaturated system makes it reactive toward nucleophiles, while the hexyl chain may enhance membrane permeability, suggesting applications in pharmaceutical or agrochemical intermediates .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(hexylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-8-11-9(12)6-7-10(13)14/h6-7H,2-5,8H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
HXXJDJHHLXEVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexylcarbamoyl)prop-2-enoic Acid typically involves the reaction of prop-2-enoic acid with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the hexylcarbamoyl group. The reaction is typically conducted at ambient temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of 3-(hexylcarbamoyl)prop-2-enoic Acid can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
3-(hexylcarbamoyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(hexylcarbamoyl)prop-2-enoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(hexylcarbamoyl)prop-2-enoic Acid involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting their function. The hexylcarbamoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamoyl-Substituted Prop-2-enoic Acids
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic Acid
- Structure : Prop-2-ynyl (propargyl) group replaces the hexyl chain.
- Molecular Formula: C₈H₉NO₃; Molecular Weight: 183.16 g/mol.
- Key Differences : The propargyl group introduces alkyne functionality, increasing reactivity (e.g., click chemistry applications) but reducing lipophilicity compared to hexyl. This compound (CAS 1417623-59-6) is priced at €329.00/g, indicating specialized synthetic use .
3-[Cyclohexyl(methyl)carbamoyl]prop-2-enoic Acid
- Structure : Cyclohexyl-methyl group instead of hexyl.
- Molecular Formula: C₁₁H₁₇NO₃; Molecular Weight: 211.26 g/mol.
- Its higher molecular weight and lipophilicity (CAS 461684-01-5) may improve bioavailability in hydrophobic environments .
Aromatic-Substituted Prop-2-enoic Acids
3-(2-Fluorophenyl)prop-2-enoic Acid
- Structure : 2-Fluorophenyl substituent replaces the carbamoyl group.
- Molecular Formula : C₉H₇FO₂; Molecular Weight : 166.15 g/mol.
- Key Differences : The electron-withdrawing fluorine atom increases acidity (pKa ~3.5–4.0) and enhances interactions with biological targets (e.g., antifungal activity). The aromatic system enables π-π stacking, unlike aliphatic carbamoyl derivatives .
3-(4-Aminophenyl)prop-2-enoic Acid
- Structure: 4-Aminophenyl substituent (isolated from Aconitum tanguticum).
- Key Differences: The amino group (-NH₂) facilitates hydrogen bonding and salt formation, improving water solubility.
Simple Prop-2-enoic Acid Derivatives
Methacrylic Acid (2-Methylprop-2-enoic Acid)
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituent | CAS Number | Key Properties/Applications |
|---|---|---|---|---|---|
| 3-(Hexylcarbamoyl)prop-2-enoic acid | C₁₀H₁₇NO₃ | 215.25 | Hexylcarbamoyl | N/A | Pharmaceutical intermediate, moderate lipophilicity |
| 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid | C₈H₉NO₃ | 183.16 | Prop-2-ynylcarbamoyl | 1417623-59-6 | High reactivity for click chemistry |
| 3-[Cyclohexyl(methyl)carbamoyl]prop-2-enoic acid | C₁₁H₁₇NO₃ | 211.26 | Cyclohexyl(methyl)carbamoyl | 461684-01-5 | Enhanced steric hindrance, improved stability |
| 3-(2-Fluorophenyl)prop-2-enoic acid | C₉H₇FO₂ | 166.15 | 2-fluorophenyl | 451-69-4 | Antifungal agent, increased acidity |
| 3-(4-Aminophenyl)prop-2-enoic acid | C₉H₉NO₂ | 163.18 | 4-aminophenyl | N/A | Natural product, high solubility |
| Methacrylic acid | C₄H₆O₂ | 86.09 | 2-methyl | 79-41-4 | Polymer precursor, industrial use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
